Diallyl oxalate Diallyl oxalate
Brand Name: Vulcanchem
CAS No.: 615-99-6
VCID: VC3893684
InChI: InChI=1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2
SMILES: C=CCOC(=O)C(=O)OCC=C
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol

Diallyl oxalate

CAS No.: 615-99-6

Cat. No.: VC3893684

Molecular Formula: C8H10O4

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

Diallyl oxalate - 615-99-6

Specification

CAS No. 615-99-6
Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
IUPAC Name bis(prop-2-enyl) oxalate
Standard InChI InChI=1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2
Standard InChI Key BKXRKRANFLFTFU-UHFFFAOYSA-N
SMILES C=CCOC(=O)C(=O)OCC=C
Canonical SMILES C=CCOC(=O)C(=O)OCC=C
Boiling Point 217.0 °C

Introduction

Chemical Structure and Molecular Characteristics

Diallyl oxalate’s structure features two allyl groups (CH2=CHCH2\text{CH}_2=\text{CH}-\text{CH}_2) bonded to an oxalate moiety (O2CCO2\text{O}_2\text{C}-\text{CO}_2). The molecule’s planar geometry and conjugated double bonds facilitate radical-mediated reactions, making it a versatile intermediate in organic chemistry. Key structural attributes include:

  • Bond Lengths: The central oxalate group exhibits resonance stabilization, with C=O bonds measuring approximately 1.21 Å and C-O bonds at 1.36 Å .

  • Reactivity: The allyl groups’ π\pi-electrons enable participation in Diels-Alder reactions and radical polymerization .

Table 1: Physical Properties of Diallyl Oxalate

PropertyValueSource
Molecular Weight170.16 g/mol
Boiling Point220–225°C (decomposes)
Density1.12 g/cm³
SolubilityMiscible with organic solvents

Synthesis Methods

Diallyl oxalate is synthesized via esterification of oxalic acid with allyl alcohol or transesterification of dialkyl oxalates. Recent advancements emphasize solvent-free and green chemistry approaches:

Direct Esterification

Oxalic acid reacts with excess allyl alcohol under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) at 80–100°C, yielding diallyl oxalate with ~75% efficiency. Side products include monoallyl oxalate, necessitating purification via fractional distillation .

Transesterification

Dimethyl oxalate ((CH3O)2C2O2\text{(CH}_3\text{O)}_2\text{C}_2\text{O}_2) undergoes transesterification with allyl alcohol in the presence of lipase enzymes or alkaline catalysts. This method achieves higher selectivity (>90%) and reduces waste .

Thermal Decomposition and Radical Formation

Upon heating, diallyl oxalate decomposes into allyl radicals (C3H5\text{C}_3\text{H}_5) and carbon dioxide, a process critical to its applications:

(COOCH2CH=CH2)22CO2+2C3H5[5](\text{COOCH}_2\text{CH}=\text{CH}_2)_2 \rightarrow 2\text{CO}_2 + 2\text{C}_3\text{H}_5\cdot \quad \text{[5]}

Kinetics and Mechanism

  • Activation Energy: 40 ± 3 kJ/mol, with a pre-exponential factor of 1014±1s110^{14\pm1} \, \text{s}^{-1} .

  • Byproducts: Pentene-1 and cyclopropane form via allyl radical recombination .

Table 2: Thermal Decomposition Products (130–190°C)

ProductYield (%)Conditions
Carbon Dioxide98Unsensitized
Allyl Radicals95Ethyl Sensitization
Polymer<5Prolonged Heating

Polymerization and Material Applications

Diallyl oxalate polymerizes via radical initiation, forming crosslinked networks used in coatings and adsorbents:

Radiation-Induced Grafting

Nylon-6 fabrics grafted with diallyl oxalate exhibit enhanced uranium adsorption capacity. Electron beam irradiation (10–30 kGy) achieves a grafting degree (DoG) of 15–30%, correlating with uranium uptake efficiency :

Uranium Removal=0.45×DoG+12.6%(R2=0.92)[4]\text{Uranium Removal} = 0.45 \times \text{DoG} + 12.6\% \quad (R^2 = 0.92) \quad \text{[4]}

Mechanical Properties

  • Tensile Strength: Grafted polymers show a 40% increase compared to ungrafted nylon .

  • Thermal Stability: Decomposition onset at 280°C, suitable for high-temperature applications.

Emerging Applications in Energy Systems

Mixed dialkyl oxalates (mDAOs), including diallyl derivatives, are explored as oxygenated fuel additives:

Gasoline Blending

  • Research Octane Number (RON): Increases by 2.5 points at 10% mMEO (methyl ethyl oxalate) blending .

  • Miscibility: Stable with gasoline above -10°C, preventing phase separation .

Diesel Additives

  • Cetane Improvement: 20% mMBO (methyl butyl oxalate) raises cetane number by 8%, meeting ASTM D975 standards .

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